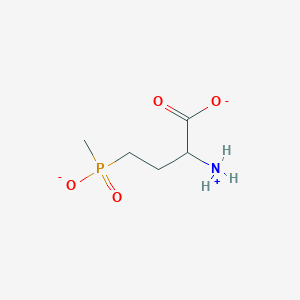
Phosphinothricin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinothricin(1-) is conjugate base of this compound arising from deprotonation of the phosphinate function. It is a conjugate base of a glufosinate.
科学研究应用
Herbicide Application
Mechanism of Action:
Phosphinothricin acts by irreversibly inhibiting glutamine synthetase, disrupting nitrogen assimilation in plants. This leads to ammonia accumulation, which is toxic to many plant species. The herbicide is particularly effective against broadleaf weeds and certain grass species.
Case Study: Glufosinate-Tolerant Soybeans
A notable application of this compound is in the development of glufosinate-tolerant soybean varieties. These genetically engineered soybeans express this compound acetyltransferase (PAT), an enzyme that detoxifies the herbicide before it can harm the plant. The introduction of the pat gene from Streptomyces viridochromogenes allows these soybeans to survive applications of glufosinate while effectively controlling weed populations .
Table 1: Comparison of Herbicide Resistance Mechanisms
| Crop Type | Resistance Mechanism | Source Gene |
|---|---|---|
| Soybean | This compound acetyltransferase | Streptomyces viridochromogenes |
| Corn | PAT gene | Streptomyces viridochromogenes |
| Cotton | Bar gene | Streptomyces hygroscopicus |
Genetic Engineering
This compound is used as a selection agent in the transformation of various crops. The ability to tolerate this compound allows researchers to select successfully transformed plants that have incorporated desired traits.
Case Study: Transformation of Citrus
In citrus plants, this compound was employed to select for genetically modified lines resistant to the herbicide. This method allowed for efficient identification of successful transformations and the development of new citrus varieties with improved disease resistance and yield .
Plant Growth Regulation
Recent studies have shown that this compound can also stimulate plant growth at low concentrations, a phenomenon known as hormesis. This biphasic response indicates that while high concentrations are toxic, lower doses can enhance biomass production.
Research Findings:
A study on Lotus corniculatus demonstrated that treatment with low concentrations of this compound (≤ 50 μM) resulted in increased biomass, attributed to the activation of chloroplastic glutamine synthetase isoforms .
Table 2: Effects of this compound Concentrations on Plant Growth
| Concentration (μM) | Effect on Biomass Production |
|---|---|
| ≤ 50 | Stimulation |
| > 100 | Inhibition |
Research Applications
This compound serves as a valuable tool in research settings for studying nitrogen metabolism and enzyme inhibition mechanisms. Its ability to selectively inhibit glutamine synthetase makes it an effective agent for investigating metabolic pathways involved in plant stress responses.
Case Study: Hormesis in Plant Physiology
Research has highlighted the dual effects of this compound on plant physiology, where it induces stress responses at higher concentrations while promoting growth at lower levels. This has implications for understanding how plants adapt to environmental stresses and could inform agricultural practices aimed at optimizing crop yields under varying conditions .
属性
分子式 |
C5H11NO4P- |
|---|---|
分子量 |
180.12 g/mol |
IUPAC 名称 |
2-azaniumyl-4-[methyl(oxido)phosphoryl]butanoate |
InChI |
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/p-1 |
InChI 键 |
IAJOBQBIJHVGMQ-UHFFFAOYSA-M |
规范 SMILES |
CP(=O)(CCC(C(=O)[O-])[NH3+])[O-] |
同义词 |
2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















